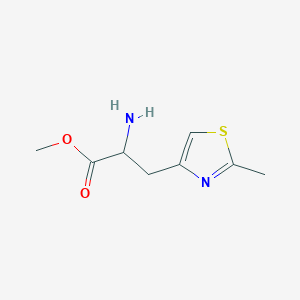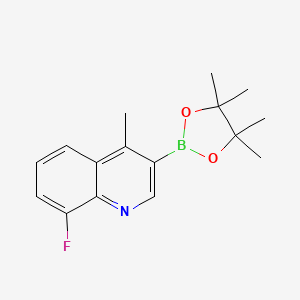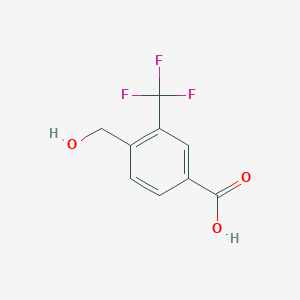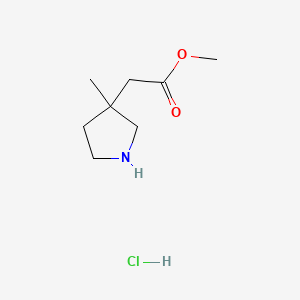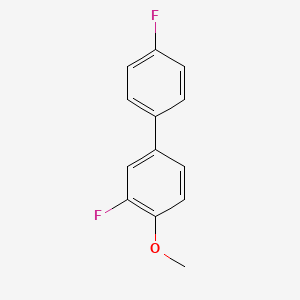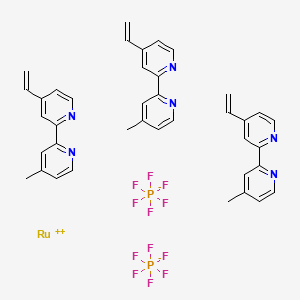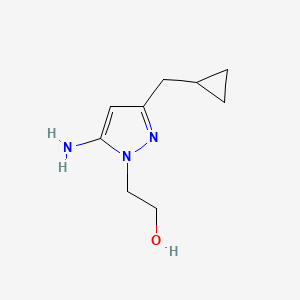
2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group, a cyclopropylmethyl group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be attached via a nucleophilic substitution reaction using an appropriate alcohol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring or the amino group, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrazole derivatives, amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-(cyclopropylmethyl)-1H-imidazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-(cyclopropylmethyl)-1H-triazol-1-yl)ethan-1-ol
Uniqueness
2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes the compound a valuable scaffold for the development of new pharmaceuticals and chemical probes.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[5-amino-3-(cyclopropylmethyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H15N3O/c10-9-6-8(5-7-1-2-7)11-12(9)3-4-13/h6-7,13H,1-5,10H2 |
InChI Key |
VMZLFTVDEFKCFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
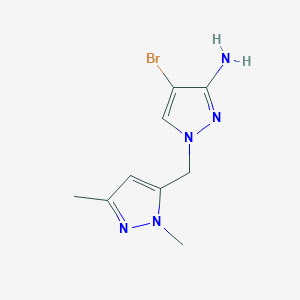
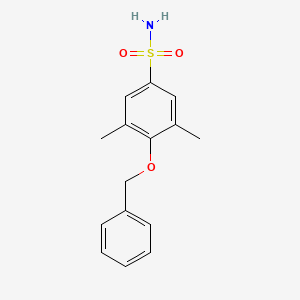
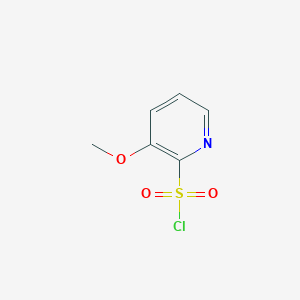

![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)
